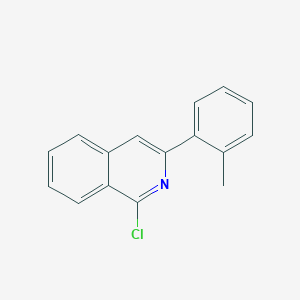
1-Chloro-3-(2-methylphenyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(o-tolyl)isoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring This particular compound features a chlorine atom at the first position and an o-tolyl group at the third position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-(o-tolyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives. This reaction typically involves the condensation of benzaldehyde derivatives with aminoacetals, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of 1-Chloro-3-(o-tolyl)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(o-tolyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to yield dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Amino or thio-substituted isoquinolines.
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Coupling: Biaryl isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(o-tolyl)isoquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(o-tolyl)isoquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved vary based on the biological context and the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloroisoquinoline: Lacks the o-tolyl group, making it less sterically hindered.
3-Chloroisoquinoline: Similar structure but with the chlorine atom at a different position.
1-Chloro-3-phenylisoquinoline: Features a phenyl group instead of an o-tolyl group.
Uniqueness
1-Chloro-3-(o-tolyl)isoquinoline is unique due to the presence of both the chlorine atom and the o-tolyl group, which can influence its reactivity and interactions with other molecules. The steric and electronic effects of these substituents can lead to distinct chemical properties and biological activities compared to other isoquinoline derivatives .
Eigenschaften
CAS-Nummer |
54463-75-1 |
|---|---|
Molekularformel |
C16H12ClN |
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
1-chloro-3-(2-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(17)18-15/h2-10H,1H3 |
InChI-Schlüssel |
FXDUGEWBUJHWRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


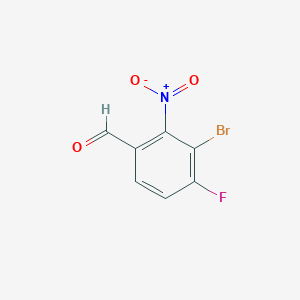
![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)

![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
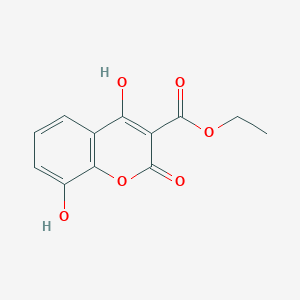
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)

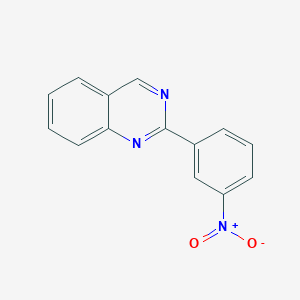
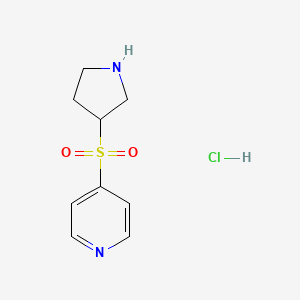
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)

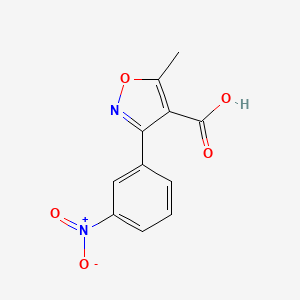
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
